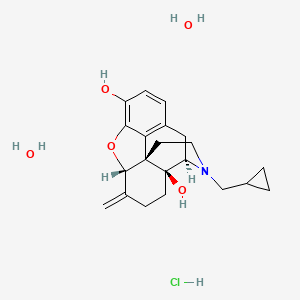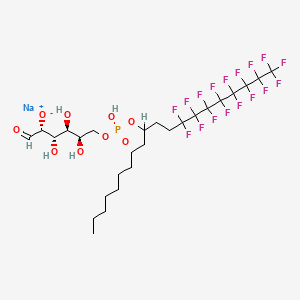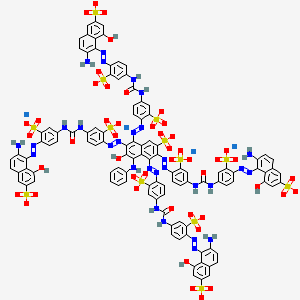
Tetrasodium 3-((4-((((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3-sulphonatophenyl)amino)carbonyl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-7-(phenylamino)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminolevulinic acid can be synthesized through several methods, including the condensation of glycine with succinyl-CoA. This reaction is catalyzed by the enzyme aminolevulinic acid synthase. Industrial production often involves fermentation processes using genetically modified microorganisms that overproduce aminolevulinic acid.
Industrial Production Methods
In industrial settings, aminolevulinic acid is typically produced via microbial fermentation. Genetically engineered strains of bacteria or yeast are used to enhance the yield of aminolevulinic acid. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and purification, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Under certain conditions, aminolevulinic acid can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts, such as palladium or platinum, can facilitate substitution reactions.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Aminolevulinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and heme biosynthesis.
Medicine: Utilized in photodynamic therapy for treating actinic keratosis and certain types of cancer. It is also used as a diagnostic agent for visualizing gliomas during surgery.
Industry: Employed in the production of herbicides and as a growth regulator in agriculture.
Mechanism of Action
Aminolevulinic acid exerts its effects primarily through its conversion to protoporphyrin IX. This conversion occurs via the heme biosynthesis pathway. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death. This mechanism is particularly useful in photodynamic therapy for targeting and destroying cancerous cells .
Comparison with Similar Compounds
Similar Compounds
Porphobilinogen: Another intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: The immediate product of aminolevulinic acid oxidation.
Uroporphyrinogen: A precursor in the biosynthesis of heme and chlorophyll.
Uniqueness
Aminolevulinic acid is unique due to its dual role as both a biosynthetic precursor and a therapeutic agent. Its ability to selectively accumulate in certain tissues and generate reactive oxygen species upon light exposure makes it particularly valuable in medical applications, distinguishing it from other similar compounds.
Properties
CAS No. |
6771-82-0 |
|---|---|
Molecular Formula |
C108H68N29Na4O48S13-9 |
Molecular Weight |
3048.7 g/mol |
IUPAC Name |
tetrasodium;3,4,7,8-tetrakis[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-5-anilino-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C108H81N29O48S13.4Na/c109-65-18-6-47-30-60(186(147,148)149)42-77(138)90(47)96(65)131-123-70-23-11-53(35-82(70)191(162,163)164)115-105(143)114-52-10-22-69(81(34-52)190(159,160)161)122-130-95-64-46-89(198(183,184)185)100(135-127-74-27-15-57(39-86(74)195(174,175)176)119-106(144)116-54-12-24-71(83(36-54)192(165,166)167)124-132-97-66(110)19-7-48-31-61(187(150,151)152)43-78(139)91(48)97)101(136-128-75-28-16-58(40-87(75)196(177,178)179)120-107(145)117-55-13-25-72(84(37-55)193(168,169)170)125-133-98-67(111)20-8-49-32-62(188(153,154)155)44-79(140)92(49)98)94(64)102(113-51-4-2-1-3-5-51)104(142)103(95)137-129-76-29-17-59(41-88(76)197(180,181)182)121-108(146)118-56-14-26-73(85(38-56)194(171,172)173)126-134-99-68(112)21-9-50-33-63(189(156,157)158)45-80(141)93(50)99;;;;/h1-46,113,138-142H,109-112H2,(H2,114,115,143)(H2,116,119,144)(H2,117,120,145)(H2,118,121,146)(H,147,148,149)(H,150,151,152)(H,153,154,155)(H,156,157,158)(H,159,160,161)(H,162,163,164)(H,165,166,167)(H,168,169,170)(H,171,172,173)(H,174,175,176)(H,177,178,179)(H,180,181,182)(H,183,184,185);;;;/q;4*+1/p-13 |
InChI Key |
IAPUUIHRIUMOQZ-UHFFFAOYSA-A |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC(=C(C(=C32)N=NC4=C(C=C(C=C4)NC(=O)NC5=CC(=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)NC(=O)NC9=CC(=C(C=C9)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)

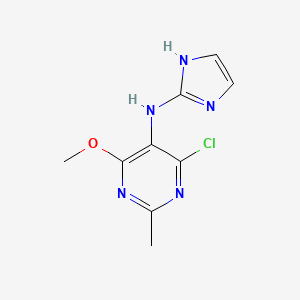
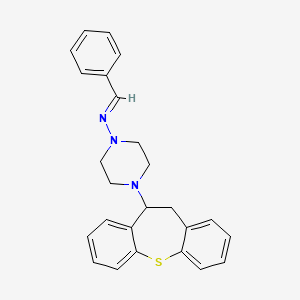

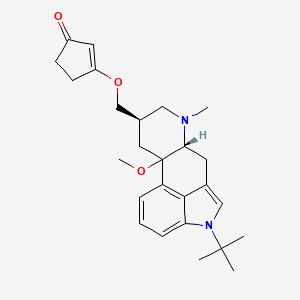
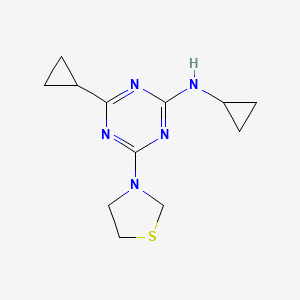
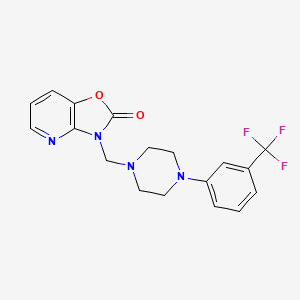
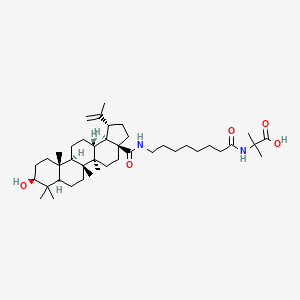
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
